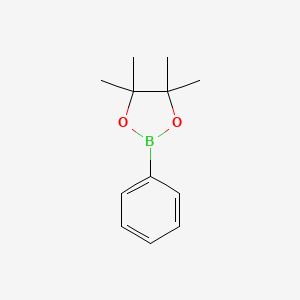

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Beschreibung

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane is a cyclic organoboron compound characterized by a phenyl group attached to a 1,3,2-dioxaborolane ring with four methyl substituents. Its molecular formula is C₁₂H₁₅BO₂, and it is commonly used in cross-coupling reactions, borylation, and catalysis due to its stability and reactivity.

Synthesis and Characterization:

The compound can be synthesized in high yield (97%) via optimized procedures, as evidenced by NMR data (¹H, ¹³C, and ¹¹B) confirming its structure . Key spectral features include aromatic proton resonances at δ 7.83–7.38 ppm and methyl group signals at δ 1.36 ppm. The ¹¹B NMR signal at δ 30.9 ppm confirms the boron environment .

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-11(2)12(3,4)15-13(14-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLCYBZPQDOFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341152 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24388-23-6 | |

| Record name | 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von OSM-S-460 umfasst die Konstruktion des Thienopyrimidin-Gerüsts. Ein wichtiger Schritt ist die Lithiierung/Halogenierung eines chlorierten Thienopyrimidons, wodurch die gewünschte Funktionalität eingeführt wird, während gleichzeitig praktikable Ausbeuten von etwa 50 % erzielt werden . Anschließend wird ein Amin in der 4-Position unter Verwendung einer Ammoniumhydroxid-Lösung in einem verschlossenen Rohr bei 120 °C eingeführt .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für OSM-S-460 nicht im Detail beschrieben werden, würde der allgemeine Ansatz die Skalierung der oben genannten Synthesewege umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, um hohe Ausbeuten und Reinheit zu gewährleisten, sowie die Implementierung robuster Reinigungsverfahren wie Chromatographie.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

OSM-S-460 hat eine Vielzahl von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese anderer Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine antimalarielle Aktivität.

Medizin: Wird auf sein Potenzial als Therapeutikum gegen Malaria untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von OSM-S-460 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase. Dieses Enzym ist entscheidend für die Proteinsynthese im Parasiten. OSM-S-460 wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem Enzym, wodurch dessen Aktivität blockiert wird und die Hemmung der Proteintranslation und die Aktivierung der Aminosäure-Hunger-Antwort bewirkt.

Wissenschaftliche Forschungsanwendungen

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane, also known as phenylboronic acid pinacol ester, is an organoboron compound with the molecular formula . It appears as white-yellow crystalline lumps or powder . This compound is a versatile reagent with significant applications in organic synthesis, cross-coupling reactions, and polymer chemistry .

Scientific Research Applications

Organic Synthesis: this compound is a valuable reagent in organic chemistry for synthesizing complex molecules, making it essential for developing new pharmaceuticals .

Cross-Coupling Reactions: It plays a crucial role in cross-coupling reactions like Suzuki reactions, enabling the formation of carbon-carbon bonds, which is essential in creating advanced materials and agrochemicals .

Fluorescent Probes: The compound is used in creating fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes and understanding disease mechanisms .

Polymer Chemistry: It is utilized in polymerization processes to enhance the properties of polymers, leading to materials with improved durability and performance in various applications, including packaging and coatings .

Properties and Safety

Wirkmechanismus

The mechanism of action of OSM-S-460 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-460 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Organoboron Compounds

Reactivity in Rhodium-Catalyzed Arylation of C₆₀

A critical comparison involves its performance in rhodium-catalyzed fullerene (C₆₀) arylation (Table 1):

Key Findings :

- Despite sharing similar Gibbs energy profiles with phenylboronic acid and 2-phenyl-1,3,2-dioxaborinane, this compound fails to produce aryl(hydro)fullerene .

- Steric hindrance is ruled out as the cause; instead, the energy barrier for boron-to-carbon transfer during the rate-determining step is implicated .

Comparison with Other Dioxaborolane Derivatives

4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane

- Structure : Ethynyl substituent instead of phenyl.

- Applications : Used in alkyne borylation and synthesis of styryl derivatives via hydroboration .

- Steric Effects : Ethynyl groups introduce higher steric demand compared to phenyl, influencing regioselectivity in catalytic reactions .

4,4,5,5-Tetramethyl-2-(4-iodophenyl)-1,3,2-dioxaborolane

HBpin (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)

Electronic and Steric Effects

- Electronic Modulation : The phenyl group in this compound may reduce boron’s electrophilicity compared to HBpin, impacting transmetallation steps in catalysis.

Biologische Aktivität

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (commonly referred to as MBB) is an organic boron compound with a molecular formula of and a molecular weight of 204.07 g/mol. This compound has garnered attention due to its potential applications in various fields, particularly in biological and materials sciences. Its unique structure allows it to participate in diverse chemical reactions and interactions that are significant in biological contexts.

The compound features a dioxaborolane ring structure, which is known for its stability and reactivity. The presence of phenyl groups contributes to its hydrophobic characteristics, influencing its solubility and interaction with biological membranes.

| Property | Value |

|---|---|

| CAS Number | 24388-23-6 |

| Molecular Formula | |

| Molecular Weight | 204.07 g/mol |

| Purity | >98% |

The biological activity of this compound is primarily linked to its ability to form complexes with biomolecules. This interaction can modulate various biochemical pathways:

- Fluorescent Properties : MBB exhibits fluorescence properties which can be utilized in bioimaging applications. Its aggregation-induced emission (AIE) characteristics make it suitable for detecting biological markers.

- Scintillation Applications : As reported in studies involving plastic scintillators, MBB can enhance the detection efficiency of radiation due to its compatibility with polyvinyl toluene (PVT) formulations. This property is crucial in medical imaging and radiation detection technologies .

Case Studies

- Scintillator Development : Research has shown that incorporating MBB into plastic scintillator compositions significantly improves their performance in detecting beta and gamma radiation. For instance, scintillation microspheres containing MBB demonstrated an enhanced detection efficiency for isotopes such as and , reaching values as high as 180.6% .

- Biocompatibility Studies : Preliminary studies indicate that MBB is biocompatible when used in formulations aimed at drug delivery systems or imaging agents. Its hydrophobic nature may facilitate cellular uptake while minimizing cytotoxic effects.

Synthesis and Characterization

MBB is synthesized through a multi-step process starting from boric acid and 2,3-dimethyl-2,3-butanediol. The synthesis yields high purity (>98%) products suitable for research applications . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Q & A

Q. What are the standard synthetic protocols for preparing 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via condensation of phenylboronic acid derivatives with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. Key parameters include:

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hours | >90% with reflux |

| Stoichiometry | 1:1 (boronic acid:pinacol) | Excess pinacol reduces side products |

| Purity of Reagents | ≥97% | Critical for reproducibility |

Q. How is this compound characterized to confirm structural integrity in synthetic workflows?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1) .

- X-ray Crystallography : For unambiguous confirmation (e.g., bond angles and torsion analysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Ir-photoredox coupling reactions using this boronate?

Methodological Answer: Discrepancies arise from variations in:

- Substrate Scope : Electron-deficient aryl groups show lower reactivity due to reduced boronate electrophilicity .

- Light Source : Wavelength (450–470 nm) and intensity affect Ir(III)* excited-state lifetimes .

- Additives : Ascorbic acid or LiClO₄ may stabilize intermediates but introduce side reactions .

Q. Strategy :

Benchmark reactions using standardized substrates (e.g., 4-cyanophenylboronate).

Control light intensity via calibrated LEDs and monitor reaction progress via in-situ IR.

Q. What theoretical frameworks guide the design of α-aminoboronic acid inhibitors using this compound?

Methodological Answer: The design aligns with:

- Transition-State Mimicry : The boronate group mimics tetrahedral intermediates in serine protease catalysis .

- DFT Calculations : Predict binding affinities by modeling boronate-water interactions in enzyme active sites .

- Steric Effects : Substituents on the phenyl ring (e.g., ortho-methyl) modulate steric hindrance and selectivity .

Q. Table 2: Key Parameters for Inhibitor Design

| Parameter | Target Value | Rationale |

|---|---|---|

| Boron hybridization | sp³ (tetrahedral) | Mimics enzymatic TS |

| LogP | 1.5–2.5 | Balances solubility and membrane permeability |

| pKa (boronic acid) | ~8.5 | Ensures protonation at physiological pH |

Q. How do competing pathways in Suzuki-Miyaura couplings using this boronate affect regioselectivity?

Methodological Answer: Competing oxidative addition pathways (e.g., Pd(0)/Pd(II) cycles) are influenced by:

Q. Mitigation :

Q. What methodological advancements address stability issues in long-term storage of this compound?

Methodological Answer: Degradation pathways (hydrolysis/oxidation) are minimized by:

Q. How can crystallographic data resolve ambiguities in stereochemical outcomes of boronate-based reactions?

Methodological Answer: Single-crystal X-ray diffraction provides:

- Bond Angle Analysis : Confirms sp³ hybridization at boron (e.g., O-B-O angles ~109.5°) .

- Packing Interactions : Identifies π-stacking or H-bonding that influence reactivity .

Case Study :

In 2-(4-ferrocenylphenyl)-derivatives, crystallography revealed planar chirality affecting electrochemical properties .

Q. What computational tools predict solvent effects on boronate reactivity in cross-coupling reactions?

Methodological Answer:

- COSMO-RS : Models solvation free energies to optimize solvent selection (e.g., THF vs. dioxane) .

- MD Simulations : Track boronate-Pd complex stability under varying dielectric conditions .

Q. How do isotopic labeling studies (e.g., ¹⁰B/¹¹B) enhance mechanistic understanding of boronate transformations?

Methodological Answer:

Q. What strategies reconcile conflicting data on boronate toxicity in biological assays?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.